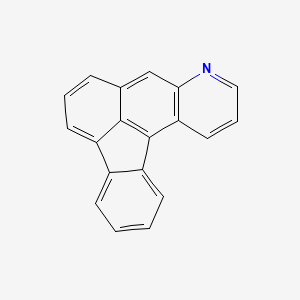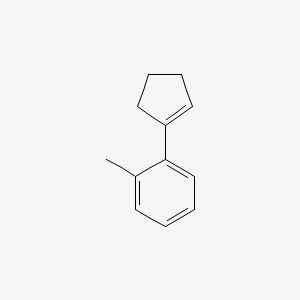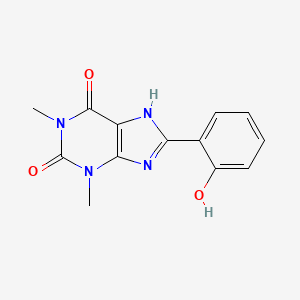![molecular formula C11H13NO3 B14160237 1-[(E)-2-nitroethenyl]-4-propoxybenzene CAS No. 6946-31-2](/img/structure/B14160237.png)
1-[(E)-2-nitroethenyl]-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-nitroethenyl]-4-propoxybenzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a benzene ring substituted with a propoxy group (-OCH2CH2CH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene typically involves the nitration of an appropriate precursor. One common method is the reaction of 4-propoxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to yield the desired nitroalkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-2-nitroethenyl]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 1-[(E)-2-aminoethenyl]-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-nitroethenyl]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[(E)-2-nitroethenyl]-4-propoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The propoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-2-nitroethenyl]-4-methoxybenzene: Similar structure with a methoxy group (-OCH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-ethoxybenzene: Similar structure with an ethoxy group (-OCH2CH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-butoxybenzene: Similar structure with a butoxy group (-OCH2CH2CH2CH3) instead of a propoxy group.
Uniqueness
1-[(E)-2-nitroethenyl]-4-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to similar compounds with shorter or longer alkoxy chains.
Eigenschaften
CAS-Nummer |
6946-31-2 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-[(E)-2-nitroethenyl]-4-propoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+ |
InChI-Schlüssel |
VKWWKOVGOMKAOT-BQYQJAHWSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


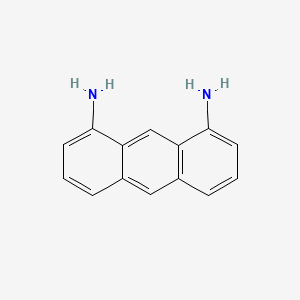
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
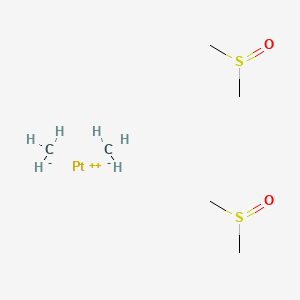
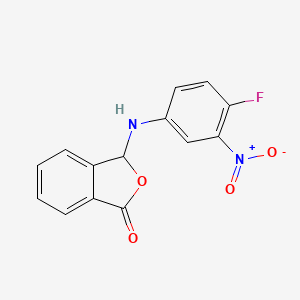
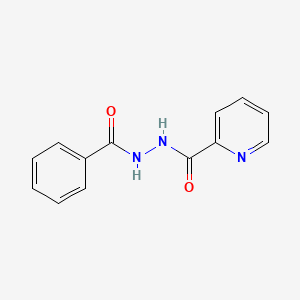
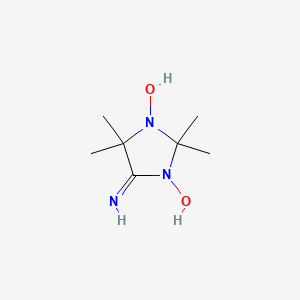
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
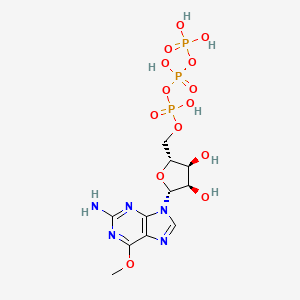
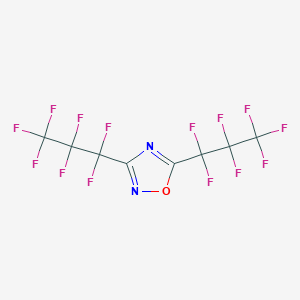
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
